1-Heptyl-3-phenyl-2-thiourea
Overview
Description
1-Heptyl-3-phenyl-2-thiourea is an organic compound with the molecular formula C14H22N2S. It is a thiourea derivative, characterized by the presence of a heptyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the thiourea moiety. This compound is primarily used in proteomics research and has various applications in scientific studies .
Mechanism of Action
Mode of Action
1-Heptyl-3-phenyl-2-thiourea interacts with tyrosinase, inhibiting its catalytic activity . This compound also accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway . The result is a decrease in the enzymatic activity and stability of tyrosinase .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway, which is carried out in melanosomes located in melanocytes in the epidermal basal layer of the skin . By inhibiting tyrosinase, this compound disrupts the conversion of L-tyrosine to L-dopa, a crucial step in melanogenesis .
Result of Action
The action of this compound leads to a decrease in melanin biosynthesis . By decreasing the enzymatic activity and stability of tyrosinase, the compound reduces melanin production in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
1-Heptyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosinase, inhibiting its activity. This inhibition is crucial in studies involving pigmentation processes. Additionally, this compound interacts with proteins and other biomolecules, forming stable complexes that can be studied for various biochemical applications .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in zebrafish embryos, this compound has been shown to activate autophagy, leading to the formation of autophagosomes and autolysosomes . This activation affects various tissues and organs, including the skin, brain, and muscle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as tyrosinase by binding to its active site, preventing the enzyme from catalyzing its substrate. This inhibition leads to changes in gene expression and cellular processes, making this compound a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained autophagic activity in zebrafish embryos, affecting their development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits pigmentation with minimal other effects. At higher concentrations, it can disrupt neural crest development and thyroid hormone signaling in zebrafish embryos . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase. This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . These metabolic processes are crucial for understanding the compound’s biological activity and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For instance, in zebrafish embryos, the compound accumulates in the skin, brain, and muscle, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. In zebrafish embryos, this compound localizes to lysosomes, contributing to its autophagic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-3-phenyl-2-thiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods: In industrial settings, the synthesis of thiourea derivatives often involves the direct reaction of isothiocyanates with anilines . This method is preferred due to its efficiency and the high yield of the desired product. The reaction typically occurs under mild conditions, making it an environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives back to their respective amines and isothiocyanates.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines and isothiocyanates.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Heptyl-3-phenyl-2-thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Comparison with Similar Compounds
1-Phenyl-2-thiourea: Known for its use in biological research, particularly in studies involving zebrafish embryos.
N,N’-Disubstituted ureas: These compounds share similar structural features and are used in various chemical and biological applications.
Uniqueness: 1-Heptyl-3-phenyl-2-thiourea is unique due to its specific heptyl and phenyl substitutions, which confer distinct chemical properties and reactivity. This makes it particularly valuable in proteomics research and other specialized applications.
Properties
IUPAC Name |
1-heptyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDENPZDEEVSRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374710 | |
Record name | 1-Heptyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79425-04-0 | |
Record name | 1-Heptyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79425-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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